Erythbidin A

Overview

Description

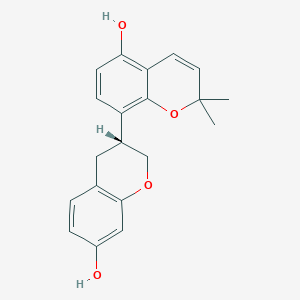

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii. It belongs to the class of flavonoids and is known for its diverse biological activities. The compound has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol .

Mechanism of Action

Target of Action

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii

Mode of Action

It is known that this compound has a dimethylpyrene substitution at the 2′,3′-position , but how this structure interacts with its targets and the resulting changes are not well-understood. More research is required to elucidate the exact mode of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythbidin A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the wood of Erythrina x bidwillii using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: The process involves the use of high-purity solvents and controlled conditions to ensure the integrity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Erythbidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl groups and aromatic rings .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Erythbidin A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.

Biology: Investigated for its potential antifungal, antibacterial, and antioxidant properties.

Medicine: Explored for its immunomodulatory and anti-inflammatory effects.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

- Phaseollinisoflavan

- 2′-Methoxyphaseollinisoflavan

- 2′-O-Methylphaseollidinisoflavan

- Sandwicensin

Comparison: Erythbidin A is unique due to its specific substitution pattern, particularly the dimethylpyrene substitution at the 2′,3′-position. This structural feature distinguishes it from other similar flavonoids and contributes to its distinct biological activities .

Biological Activity

Erythbidin A, a compound derived from the Erythrina species, particularly Erythrina x bidwillii, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a dimethylpyrene substitution at the 2′,3-position. This structural feature is significant as it influences the compound's biological activity and interaction with various biological targets .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has been shown to possess potent antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1 to 600 μg/mL depending on the specific derivative and bacterial strain tested .

- Anticancer Activity : Research has highlighted the potential of this compound in cancer therapy. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its role as an anticancer agent. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression .

- Antidiabetic Effects : Preliminary studies suggest that this compound may influence glucose metabolism and exhibit antidiabetic properties. This effect is likely mediated through its impact on insulin signaling pathways and glucose uptake in cells .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in metabolic processes, which may contribute to its antidiabetic effects. For example, it can inhibit α-glucosidase activity, leading to reduced postprandial glucose levels .

- Modulation of Signaling Pathways : The compound may activate or inhibit various signaling pathways that regulate cellular responses. For instance, it has been implicated in the modulation of pathways associated with oxidative stress and inflammation, which are critical in many disease processes .

Data Summary

The following table summarizes key findings from studies on this compound's biological activities:

| Activity | Tested Strain/Cell Line | Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 1-600 μg/mL |

| Anticancer | Various cancer cell lines | Induction of apoptosis | IC50 values vary |

| Antidiabetic | Muscle cells | Enhanced glucose uptake | Not specified |

Case Studies

- Antimicrobial Efficacy : In a study focused on Erythrina derivatives, this compound was isolated and tested against multiple bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains .

- Cytotoxicity in Cancer Cells : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Metabolic Effects : In vitro studies assessing the impact of this compound on glucose metabolism revealed promising results regarding its ability to enhance insulin sensitivity and reduce glucose levels in diabetic models .

Properties

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding a new compound with antibacterial activity against MRSA?

A1: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant threat to global health due to its resistance to many antibiotics []. Discovering new compounds, like Erythbidin E, with potent activity against MRSA offers a potential path for developing new treatments for infections caused by this bacterium.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.